Welcome to the BenchChem Online Store!
molecular formula C11H13F2NO2 B8528790 Tert-butyl 4-amino-2,5-difluorobenzoate

Tert-butyl 4-amino-2,5-difluorobenzoate

Cat. No. B8528790
M. Wt: 229.22 g/mol
InChI Key: MCXYHHPZONPIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434690B2

Procedure details

A solution of 1000 mg (2.82 mmol) of tert-butyl 2,5-difluoro-4-nitrobenzoate in 8 ml of tetrahydrofuran and 8 ml of ethyl acetate was hydrogenated in the presence of 65.6 mg of palladium (10% on activated carbon) at RT and standard pressure. The reaction mixture was then filtered through Celite and the filtrate was concentrated under reduced pressure and dried. The crude product was purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 15%-20% mixtures). Yield: 155 mg (purity 85%, 20% of theory)
Name
tert-butyl 2,5-difluoro-4-nitrobenzoate
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
65.6 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[C:13]([N+:15]([O-])=O)[C:12]([F:18])=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]>O1CCCC1.C(OCC)(=O)C.[Pd]>[NH2:15][C:13]1[C:12]([F:18])=[CH:11][C:3]([C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])=[C:2]([F:1])[CH:14]=1

Inputs

Step One
Name
tert-butyl 2,5-difluoro-4-nitrobenzoate
Quantity
1000 mg
Type
reactant
Smiles
FC1=C(C(=O)OC(C)(C)C)C=C(C(=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
65.6 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 15%-20% mixtures)

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C(=O)OC(C)(C)C)C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.